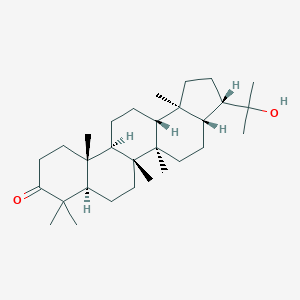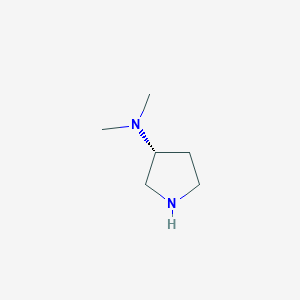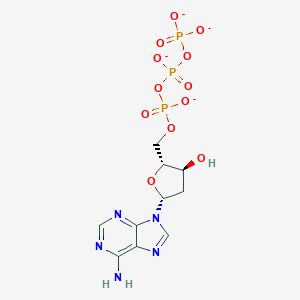
Icariside D2
Vue d'ensemble
Description
Icariside D2 is a plant-derived natural glycoside with pharmacological activities of inhibiting angiotensin-converting enzyme and killing leukemia cancer cells . It was first isolated from the traditional medicinal herb Epimedium diphyllum .
Synthesis Analysis
The biosynthetic pathway of icariside D2 has been constructed in engineered Escherichia coli . Uridine diphosphate glycosyltransferases (UGTs) were screened and an active RrUGT3 was obtained that regio-specifically glycosylated tyrosol at phenolic position to exclusively synthesize icariside D2 . Heterologous genes were put in E. coli cell for the de novo biosynthesis of icariside D2 .Molecular Structure Analysis
The molecular weight of Icariside D2 is 300.3 . The new compound had a molecular ion at m/z 318 ([M+NH4] +) corresponding to icariside D2 with molecular weight of 300 .Chemical Reactions Analysis
The biosynthetic pathway of icariside D2 was constructed in engineered Escherichia coli . The uridine diphosphate glycosyltransferases (UGTs) were screened and an active RrUGT3 was obtained that regio-specifically glycosylated tyrosol at phenolic position to exclusively synthesize icariside D2 .Physical And Chemical Properties Analysis
The molecular weight of Icariside D2 is 300.3 .Applications De Recherche Scientifique
Production in Engineered Escherichia coli
Icariside D2 is a plant-derived natural glycoside with pharmacological activities . The production of Icariside D2 by plant extraction and chemical synthesis is inefficient and environmentally unfriendly . However, researchers have metabolically engineered Escherichia coli for efficient production of Icariside D2 . This approach offers an attractive route for economical production of Icariside D2 from renewable and sustainable bioresources .
Anticancer Activity
Icariside D2 has demonstrated remarkable anticancer activity, particularly in killing leukemia cancer cells in vitro . It exerts positive effects on inducing apoptosis and inhibiting proliferation in various cancers .
Cell Cycle Arrest
The antitumorigenic activity of Icariside D2 has also been proven through cell cycle arrest . By disrupting the normal cell cycle, Icariside D2 can prevent cancer cells from dividing and proliferating .
Triggering Autophagy
Icariside D2 has been found to trigger autophagy . Autophagy is a cellular process that breaks down and recycles damaged components within the cell. This process can be beneficial in cancer treatment as it can lead to cell death .
Reducing Cellular Metabolism
Icariside D2 has been shown to reduce cellular metabolism . This can be particularly beneficial in cancer treatment as cancer cells often have a high rate of metabolism .
Inhibiting Cancer Metastasis and Tumor-Associated Angiogenesis
Icariside D2 has been found to inhibit cancer metastasis and tumor-associated angiogenesis . By preventing the spread of cancer cells and the formation of new blood vessels, Icariside D2 can help to limit the growth and spread of tumors .
Synergistic Effect with Chemotherapeutic Drugs
Icariside D2 has been shown to contribute to a synergistic effect alongside chemotherapeutic drugs . This means that when used in combination with other cancer treatments, Icariside D2 can enhance their effectiveness .
Mécanisme D'action
Target of Action
Icariside D2, a plant-derived natural glycoside, has been found to inhibit angiotensin-converting enzyme . It also shows significant cytotoxic activity on the HL-60 cell line . Network pharmacology identified 246 targets with SRC, CTNNB1, HSP90AA1, MAPK1, and RELA as the core target proteins .
Mode of Action
Icariside D2 exerts positive effects on inducing apoptosis and inhibiting proliferation in various cancers . The antitumorigenic activity of Icariside D2 was also proven through cell cycle arrest, triggering autophagy, reducing cellular metabolism, and inhibiting cancer metastasis and tumor-associated angiogenesis .
Biochemical Pathways
Icariside D2 plays a role in regulating autophagy via the PI3K/AKT/mTOR, ROS/GSK-3β/mitochondrial, and PKG/GSK-3β signaling pathways in different diseases . In addition, 215 potential pathways of Icariside D2 were identified, such as PI3K-Akt, MAPK, and cGMP-PKG signaling pathway .
Pharmacokinetics
After intravenous administration, the cmax and auc0–t of icariside ii were about only 121% and 42% of those of Icariside . This suggests that the route of administration can significantly impact the bioavailability of these compounds.
Result of Action
The molecular and cellular effects of Icariside D2’s action include inducing apoptosis, inhibiting proliferation, causing cell cycle arrest, triggering autophagy, reducing cellular metabolism, and inhibiting cancer metastasis and tumor-associated angiogenesis .
Action Environment
The production of Icariside D2 by plant extraction and chemical synthesis is inefficient and environmentally unfriendly . Microbial cell factory offers an attractive route for economical production of Icariside D2 from renewable and sustainable bioresources . This suggests that the environment can influence the production and availability of Icariside D2.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O7/c15-6-5-8-1-3-9(4-2-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDSCNUKKOKOQJ-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318054 | |
| Record name | Icariside D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Icariside D2 | |
CAS RN |
38954-02-8 | |
| Record name | Icariside D2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38954-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icariside D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known sources of Icariside D2?
A1: Icariside D2 has been isolated from various plant sources, including:
- Rhodiola crenulata: It is produced in the flowers and roots, with potential translocation to the stems, making stems a viable harvesting target. []
- Annona glabra: Found in the fruits and exhibits cytotoxic activity against specific cancer cell lines. []
- Dendrobium aphyllum: Present in the stems, marking the first reported isolation from this genus. []
- Roldana reticulata: Identified alongside other compounds, but notably, pyrrolizidine alkaloids were absent. []
- Aristolochia melastoma: Isolated from the stems and roots. []
- Ficus microcarpa: Found in the aerial roots. []
- Schisandra propinqua var. intermidia: Isolated from the leaves. []
Q2: Can Icariside D2 be produced through methods other than plant extraction?
A2: Yes, researchers have successfully engineered Escherichia coli for the efficient production of Icariside D2 through metabolic engineering. [] This approach could offer a sustainable alternative to plant-based extraction.
Q3: How is Icariside D2 biosynthesized?
A3: A novel UDP-glycosyltransferase (RcUGT1) from Rhodiola crenulata plays a key role in the biosynthesis of Icariside D2. RcUGT1 exhibits high specificity for tyrosol as a substrate and catalyzes the transfer of a sugar moiety to tyrosol, forming Icariside D2. [] This discovery opens avenues for manipulating the Icariside D2 content in plants through metabolic engineering.
Q4: Can microbial enzymes be utilized for Icariside D2 production?
A4: Yes, studies have identified and engineered promiscuous microbial glycosyltransferases for the regioselective synthesis of Icariside D2. [] This approach highlights the potential of microbial systems as platforms for Icariside D2 production.
Q5: Are there any studies on the structure-activity relationship of Icariside D2?
A5: While detailed SAR studies are limited in the provided research, the identification of a novel Icariside D2 6′-O-β-d-xylopyranoside derivative in Annona glabra [] suggests that structural modifications can occur naturally. Investigating the bioactivity of such derivatives could reveal valuable insights into the structure-activity relationship of Icariside D2.
Q6: Are there efficient methods to synthesize Icariside D2?
A7: While traditional extraction from plants is possible, research focuses on developing more efficient and sustainable production methods. The use of engineered Escherichia coli through metabolic engineering [] and the exploration of promiscuous microbial glycosyltransferases [] represent promising advancements in this field.
Q7: Does Icariside D2 exhibit any specific enzyme inhibition activity?
A8: Although specific enzyme inhibition studies are not detailed within the provided research, the traditional use of Annona glabra as an anticancer drug [] suggests that Icariside D2 might interact with specific enzymes involved in cell cycle regulation or apoptosis. Further research is necessary to confirm and characterize potential enzyme targets.
Q8: Are there any known safety concerns regarding Icariside D2?
A9: While specific toxicity data is not presented in the provided research, it's important to acknowledge that the plant source, Aristolochia melastoma, is known to contain aristolochic acids [], which are associated with severe nephrotoxicity and carcinogenicity. Therefore, careful assessment of the safety profile of Icariside D2, especially when derived from specific plant sources, is crucial.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)



![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)




![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)

